Selective Complex II Inhibition
Harzianopyridone demonstrates a high degree of selectivity for mitochondrial complex II (SQR) over complex I and complex III. While atpenin A5, a related analog, is a potent complex II inhibitor but does not show selectivity between helminths and mammals [1], harzianopyridone exhibits an IC50 value greater than 100 μM for complexes I and III in both rat and bovine models, as well as for complex I in nematodes . This is in stark contrast to its IC50 values of 0.017-2 μM for complex II. This selectivity profile is critical for mechanistic studies where off-target respiratory chain inhibition must be minimized.
| Evidence Dimension | Selectivity (IC50 for off-target complexes) |
|---|---|
| Target Compound Data | >100 μM |
| Comparator Or Baseline | Atpenin A5: Complex II inhibitor but lacks reported inter-complex selectivity profile; known non-selective between helminth and mammalian complex II. |
| Quantified Difference | Harzianopyridone shows >5000-fold selectivity for complex II over complexes I/III in some species (e.g., bovine complex II IC50: 0.017 μM vs. >100 μM for off-target). |
| Conditions | In vitro enzymatic assays on isolated mitochondrial complexes from bovine and rat heart, and nematode (Ascaris suum). |
Why This Matters
This high selectivity profile reduces the risk of confounding results in respiratory chain research, making harzianopyridone a more reliable tool for isolating complex II function compared to less selective inhibitors.
- [1] Selby, T. P., Hughes, K. A., Rauh, J. J., & Hanna, W. S. (2010). Synthetic atpenin analogs: Potent mitochondrial inhibitors of mammalian and fungal succinate-ubiquinone oxidoreductase. Bioorganic & Medicinal Chemistry Letters, 20(5), 1665-1668. View Source
